molecular formula C18H26ClN3O B10967703 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide

Cat. No.: B10967703
M. Wt: 335.9 g/mol
InChI Key: RGEGPSXSEZSJEU-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety attached to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act on serotonin receptors or other neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide is unique due to its specific structural features, such as the combination of a piperazine ring with a 3-chlorophenyl group and an acetamide moiety attached to a cyclohexyl group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C18H26ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C18H26ClN3O/c19-15-5-4-8-17(13-15)22-11-9-21(10-12-22)14-18(23)20-16-6-2-1-3-7-16/h4-5,8,13,16H,1-3,6-7,9-12,14H2,(H,20,23)

InChI Key

RGEGPSXSEZSJEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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